molecular formula C6H13Cl2N3O B2871210 [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride CAS No. 928631-23-6

[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride

Cat. No. B2871210
CAS RN: 928631-23-6
M. Wt: 214.09
InChI Key: FSERSMXYKJKTTQ-UHFFFAOYSA-N
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Description

[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride, also known as MIMDH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been studied extensively for its potential applications in various scientific fields. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has also been shown to have anticancer activity, with studies indicating that it can induce apoptosis in cancer cells. Additionally, [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride is not fully understood, but studies have suggested that it may act by disrupting the cell membrane of microorganisms, leading to cell death. In cancer cells, [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been shown to induce apoptosis by activating the caspase pathway. The neuroprotective effects of [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride may be due to its ability to inhibit oxidative stress and inflammation.
Biochemical and Physiological Effects:
[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In cancer cells, [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been found to induce apoptosis and inhibit cell proliferation. Additionally, [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride in lab experiments is its versatility. It has been shown to have a range of potential applications, making it a valuable tool for researchers in various fields. However, one limitation of using [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride. One area of interest is the development of new antibiotics based on [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride, which could help address the growing problem of antibiotic resistance. Additionally, further research is needed to fully understand the mechanism of action of [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride and its potential applications in the treatment of neurodegenerative diseases. Finally, studies on the toxicity and safety of [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride are needed before it can be developed into a viable therapeutic agent.

Synthesis Methods

[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride can be synthesized using a multi-step process involving the reaction of imidazole with formaldehyde and subsequent reduction with sodium borohydride. The resulting intermediate is then reacted with methylamine to produce [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride. The final product is obtained as a dihydrochloride salt.

properties

IUPAC Name

[2-(methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.2ClH/c1-10-4-6-8-3-5(2-7)9-6;;/h3H,2,4,7H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSERSMXYKJKTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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